molecular formula C9H8F2O3 B1309079 2,6-Difluoro-4-methoxyphenylacetic acid CAS No. 886498-98-2

2,6-Difluoro-4-methoxyphenylacetic acid

Cat. No. B1309079
M. Wt: 202.15 g/mol
InChI Key: KXWRAINJKJTUDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-carboxy-4-methoxyphenylacetic acid, involves a multi-step process including sulfonation, alkali fusion, and methylation reactions. The starting material for this synthesis is 2-carboxyphenylacetic acid. The optimization of reaction conditions was achieved using single-factor and orthogonal design methods, leading to an average overall yield of 70.63% for the three reactions . This information suggests that a similar approach could potentially be applied to synthesize 2,6-difluoro-4-methoxyphenylacetic acid, with appropriate modifications to introduce the fluoro groups at the desired positions on the aromatic ring.

Molecular Structure Analysis

While the molecular structure of 2,6-difluoro-4-methoxyphenylacetic acid is not directly analyzed in the papers, the structure of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, is synthesized and further reacted to produce various derivatives . The presence of multiple fluoro groups and a methoxy group on the aromatic ring is a common feature, which can affect the electronic properties of the molecule and its reactivity. The molecular structure analysis of such compounds typically involves understanding the electronic distribution and the steric effects of substituents on the aromatic ring.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with different reagents to form various products. For instance, the compound 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reacts with aniline, o-phenylenediamine, and o-aminophenol, leading to different reaction outcomes . Additionally, thermal cyclization and hydrolysis followed by treatment with SOCl2 are also explored, resulting in the formation of different cyclic compounds. These reactions demonstrate the reactivity of the fluoro-methoxyphenyl moiety under various conditions, which could be relevant when considering the chemical reactions of 2,6-difluoro-4-methoxyphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-4-methoxyphenylacetic acid can be inferred to some extent from the properties of related compounds. The introduction of fluoro and methoxy groups can influence the acidity, solubility, and overall reactivity of the phenylacetic acid derivatives. The presence of these substituents can also affect the compound's boiling point, melting point, and stability. Although the specific properties of 2,6-difluoro-4-methoxyphenylacetic acid are not detailed in the provided papers, the studies on similar compounds suggest that such substituents can significantly alter the compound's behavior in chemical reactions and its physical state under various conditions .

Scientific Research Applications

  • Summary of the Application : “2,6-Difluoro-4-methoxyphenylacetic acid” is a chemical compound used in various chemical reactions .
  • Results or Outcomes : The outcomes can also vary depending on the specific reaction. In general, this compound is used to facilitate or drive certain chemical reactions .

properties

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWRAINJKJTUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409280
Record name 2,6-Difluoro-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxyphenylacetic acid

CAS RN

886498-98-2
Record name 2,6-Difluoro-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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